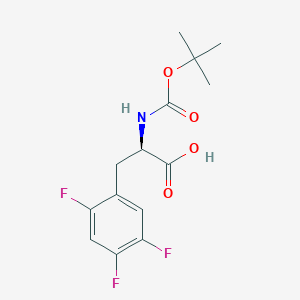

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a compound of significant interest in organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a trifluorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, offering advantages in terms of reaction control and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluorophenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS). Its Boc-protected amino group allows for easy incorporation into peptide chains while providing stability during synthesis processes.

Structure-Activity Relationship (SAR) Studies

Researchers have employed this compound in SAR studies to understand the influence of fluorinated phenyl groups on biological activity. The presence of trifluoromethyl groups has been correlated with increased potency in certain biological assays.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results indicated that specific modifications to the trifluorophenyl moiety significantly enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Neurological Applications

Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that compounds derived from this compound exhibited promising results in reducing neuronal apoptosis .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its role in biochemical pathways. The Boc-protected amino group allows for selective deprotection, enabling targeted delivery and activation within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid: Lacks the Boc protection, making it more reactive but less stable.

®-2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid: Similar structure but with different fluorine substitution, affecting its reactivity and binding properties.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is unique due to its specific trifluorophenyl substitution pattern and Boc protection, which confer distinct chemical and biological properties. This makes it particularly valuable in the synthesis of targeted pharmaceuticals and in research applications requiring precise control over molecular interactions .

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, commonly referred to as Boc-D-Phe(2,4,5-Trif)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H16F3NO4

- Molecular Weight : 319.28 g/mol

- CAS Number : 486460-09-7

- Solubility : Moderately soluble in water (0.147 mg/ml) and shows high gastrointestinal absorption potential .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

-

Antimicrobial Activity :

- The compound's derivatives have shown promising antimicrobial properties against multidrug-resistant pathogens. For instance, modifications to the structure have yielded compounds with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

- Antitumor Activity :

- CYP Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of Boc-D-Phe(2,4,5-Trif)-OH can be significantly influenced by its structural components. Key findings include:

- Fluorine Substituents : The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, which is critical for bioactivity.

- Boc Group : The tert-butyloxycarbonyl group serves as a protective moiety that can influence the compound's stability and reactivity in biological systems .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | MIC Range (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | MRSA | 1 - 8 | Effective against drug-resistant strains |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | Demonstrates broad-spectrum activity | |

| Antitumor | Various cancer cell lines | Varies | Inhibitory effects on cell proliferation |

| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 | None | Low risk of drug interactions |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various derivatives of Boc-D-Phe(2,4,5-Trif)-OH against clinically relevant pathogens. Compounds were screened using broth microdilution methods to determine their MIC values against resistant strains. Results indicated that certain modifications significantly enhanced activity against MRSA and E. faecalis . -

Antitumor Mechanism Investigation :

Another investigation focused on the antitumor mechanisms of related compounds derived from the same scaffold. The study revealed that these compounds inhibit specific kinases involved in tumor growth signaling pathways, suggesting potential for development as anticancer agents .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHJNNFVISGNQ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.